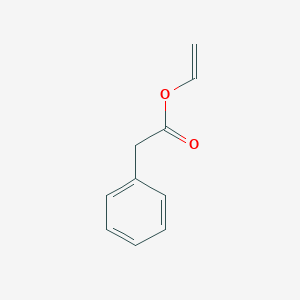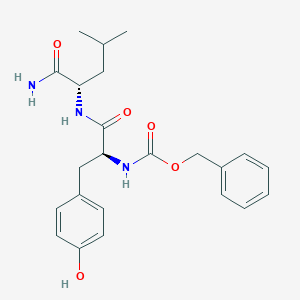
Z-Tyr-leu-NH2
描述
Z-Tyr-leu-NH2: is a synthetic dipeptide composed of tyrosine and leucine residues. It is often used in biochemical research due to its ability to inhibit protein kinase C, an enzyme involved in various cellular regulatory mechanisms . The compound is characterized by its zwitterionic nature, which allows it to interact with various biological molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reduce human error. The use of microwave-assisted SPPS has also been reported to enhance reaction rates and yields .
化学反应分析
Types of Reactions: Z-Tyr-leu-NH2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tyrosine residue.
Reduction: Reducing agents like sodium borohydride can reduce any oxidized forms of the peptide.
Substitution: Substitution reactions often involve the use of protecting groups to selectively modify specific residues.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can restore the original peptide structure .
科学研究应用
Chemistry: In chemistry, Z-Tyr-leu-NH2 is used as a model compound to study peptide synthesis and modification techniques. It serves as a substrate for various enzymatic reactions, providing insights into enzyme specificity and activity .
Biology: In biological research, this compound is used to investigate protein-protein interactions and signal transduction pathways. Its ability to inhibit protein kinase C makes it a valuable tool for studying cellular regulatory mechanisms .
Medicine: Its inhibitory effect on protein kinase C suggests it could be used to modulate this enzyme’s activity in various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in quality control processes for peptide synthesis .
作用机制
Z-Tyr-leu-NH2 exerts its effects primarily by inhibiting protein kinase C. This enzyme is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition occurs through the binding of this compound to the enzyme’s active site, preventing its interaction with natural substrates . This binding disrupts the enzyme’s activity, leading to altered cellular signaling pathways.
相似化合物的比较
- Z-Ser-leu-NH2
- Z-Gly-leu-NH2
- Z-Tyr-D-Ala-NHNH2
Comparison: Z-Tyr-leu-NH2 is unique due to its specific inhibitory effect on protein kinase C. While other similar compounds like Z-Ser-leu-NH2 and Z-Gly-leu-NH2 also inhibit this enzyme, this compound has been shown to be more effective in certain contexts . Additionally, the presence of the tyrosine residue allows for unique post-translational modifications, further distinguishing it from other peptides .
属性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-15(2)12-19(21(24)28)25-22(29)20(13-16-8-10-18(27)11-9-16)26-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWWMILNKWCAPU-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


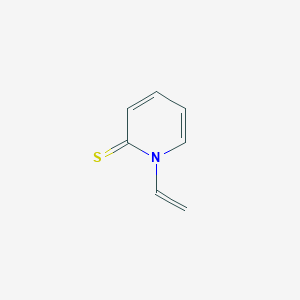
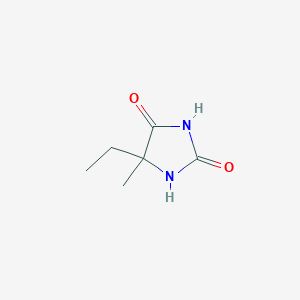


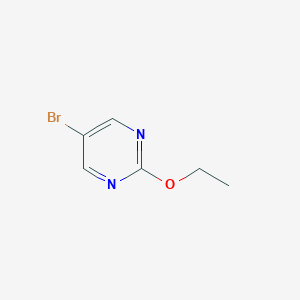

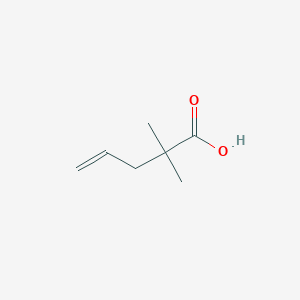
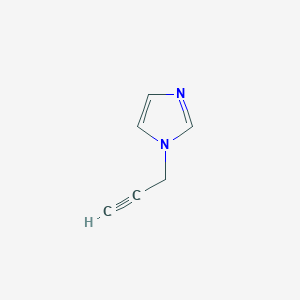
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)

